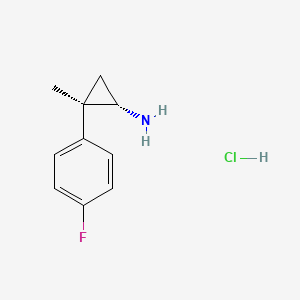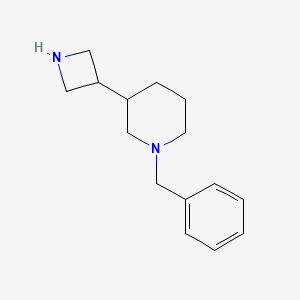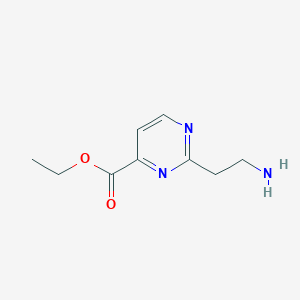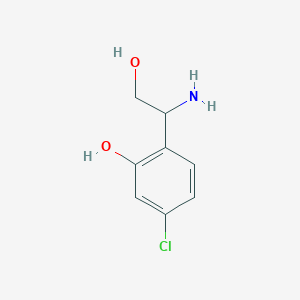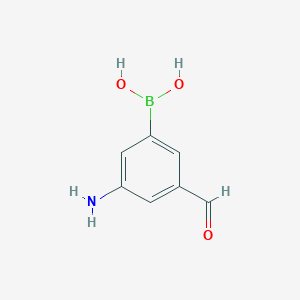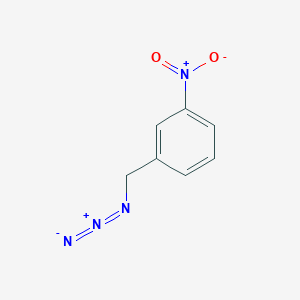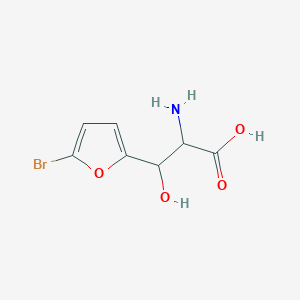
2-Amino-3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid is an organic compound with the molecular formula C7H8BrNO3 It is a derivative of furan, a heterocyclic organic compound, and contains both amino and hydroxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid can be achieved through several synthetic routes. One common method involves the bromination of furan followed by the introduction of amino and hydroxy groups. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, followed by subsequent reactions to introduce the amino and hydroxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), sodium methoxide (NaOMe)
Major Products Formed
Oxidation: Formation of 2-Amino-3-(5-bromofuran-2-yl)-3-oxopropanoic acid
Reduction: Formation of 2-Amino-3-(furan-2-yl)-3-hydroxypropanoic acid
Substitution: Formation of 2-Amino-3-(5-azidofuran-2-yl)-3-hydroxypropanoic acid
Applications De Recherche Scientifique
2-Amino-3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological macromolecules, potentially altering their structure and function. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3-(furan-2-yl)-3-hydroxypropanoic acid
- 2-Amino-3-(5-chlorofuran-2-yl)-3-hydroxypropanoic acid
- 2-Amino-3-(5-iodofuran-2-yl)-3-hydroxypropanoic acid
Uniqueness
2-Amino-3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that are not possible with other halogens, making this compound particularly interesting for research and development.
Propriétés
Formule moléculaire |
C7H8BrNO4 |
|---|---|
Poids moléculaire |
250.05 g/mol |
Nom IUPAC |
2-amino-3-(5-bromofuran-2-yl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C7H8BrNO4/c8-4-2-1-3(13-4)6(10)5(9)7(11)12/h1-2,5-6,10H,9H2,(H,11,12) |
Clé InChI |
GITHPIDXDGTTHT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)Br)C(C(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


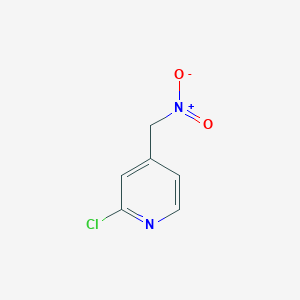
![tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]-N-methylcarbamate](/img/structure/B13553465.png)
![1-({4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.1.1]hexane-5-carboxylicacid](/img/structure/B13553478.png)
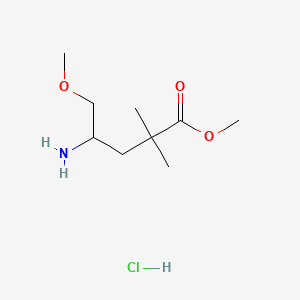
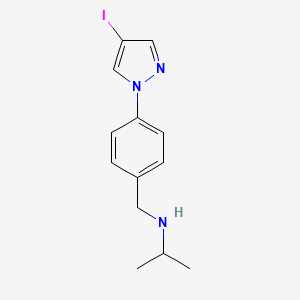
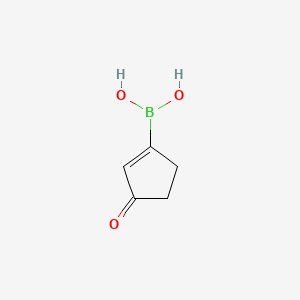
![[3-Formyl-5-(methoxycarbonyl)phenyl]boronic acid](/img/structure/B13553517.png)

